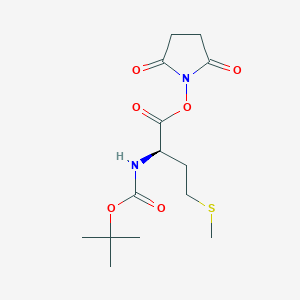

Boc-D-met-osu

Descripción

Boc-D-Met-OSU (tert-Butoxycarbonyl-D-methionine N-hydroxysuccinimide ester) is a protected amino acid derivative widely used in peptide synthesis. The compound features a Boc (tert-butoxycarbonyl) group, which serves as a temporary protective group for the amine moiety, and an N-hydroxysuccinimide (OSU) ester, which enhances reactivity toward nucleophiles like amines during coupling reactions. Its molecular formula is C₁₄H₂₃N₃O₆S, with a molecular weight of 361.41 g/mol. The D-methionine backbone introduces a chiral center and a thioether side chain (–CH₂CH₂SCH₃), which influences solubility, stability, and biological interactions .

This compound is synthesized via carbodiimide-mediated coupling (e.g., DCC or HATU) between Boc-D-Met-OH and N-hydroxysuccinimide in aprotic solvents like DMF or THF . Deprotection of the Boc group typically requires trifluoroacetic acid (TFA) , enabling its use in solid-phase peptide synthesis (SPPS) for introducing methionine residues in reverse (D-) configuration.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O6S/c1-14(2,3)21-13(20)15-9(7-8-23-4)12(19)22-16-10(17)5-6-11(16)18/h9H,5-8H2,1-4H3,(H,15,20)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZJWSPKNYONIM-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-methionine N-hydroxysuccinimide ester typically involves the reaction of Boc-D-methionine with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide. The reaction is carried out in an anhydrous solvent like dichloromethane or dimethylformamide at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of Boc-D-methionine N-hydroxysuccinimide ester follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Análisis De Reacciones Químicas

2.1. Substitution Reactions

Boc-D-Met-OSu reacts with nucleophiles (e.g., primary amines) to form peptide bonds. The OSu ester enhances electrophilicity, enabling efficient coupling under mild conditions.

2.2. Hydrolysis

The OSu ester undergoes hydrolysis under acidic or basic conditions:

2.3. Deprotection

The Boc group is cleaved under acidic conditions to yield free D-methionine:

| Reagent | Conditions | Outcome |

|---|---|---|

| Trifluoroacetic acid | DCM, 0–25°C, 1–2 h | Quantitative Boc removal; minimal racemization. |

| HCl/dioxane | 4 M HCl, 25°C, 4 h | Moderate yields (70–80%); side products observed under prolonged exposure. |

3.1. Nucleophilic Acyl Substitution

The OSu ester’s electron-withdrawing nature polarizes the carbonyl group, making it susceptible to nucleophilic attack. DMAP or tertiary amines accelerate reactions by stabilizing the tetrahedral intermediate .

3.2. Steric and Electronic Effects

- Boc Protection : Reduces electron density on nitrogen, lengthening the carbamate C–O bond (X-ray data: +0.06–0.08 Å) .

- D-Methionine Chirality : The D-configuration avoids racemization during coupling, critical for bioactive peptide synthesis .

Stability and Handling

Aplicaciones Científicas De Investigación

Applications in Peptide Synthesis

Boc-D-met-OSu is primarily utilized in the synthesis of peptides through the formation of amide bonds. It acts as a coupling reagent that facilitates the attachment of amino acids to growing peptide chains. The following table summarizes its role in peptide synthesis:

| Application | Description |

|---|---|

| Peptide Coupling | Facilitates the formation of amide bonds between amino acids during synthesis. |

| Protecting Group | Boc (tert-butoxycarbonyl) group protects the amino group during synthesis. |

| N-Hydroxysuccinimide Ester | Reacts with carboxylic acids to form stable amides, enhancing coupling efficiency. |

Bioconjugation Applications

In bioconjugation, this compound is used to attach biomolecules such as proteins or peptides to surfaces or other biomolecules. This is crucial for developing targeted drug delivery systems and diagnostic tools.

Case Study: Targeted Drug Delivery

A study demonstrated the use of this compound in conjugating therapeutic peptides to nanoparticles for targeted cancer therapy. The conjugation improved the stability and delivery efficiency of the peptides, leading to enhanced therapeutic effects in vitro and in vivo .

Applications in Material Science

This compound is also explored in material science for creating functionalized surfaces. Its ability to form stable amide bonds allows for the modification of surfaces with bioactive molecules.

Case Study: Functionalized Nanoparticles

Research has shown that this compound can be used to functionalize gold nanoparticles with peptides, enhancing their biocompatibility and targeting ability for biomedical applications. This modification allows for improved interaction with biological systems, making these nanoparticles suitable for drug delivery and imaging .

Comparative Analysis of Coupling Agents

The following table compares this compound with other common coupling agents used in peptide synthesis:

| Coupling Agent | Advantages | Disadvantages |

|---|---|---|

| This compound | High efficiency, good solubility | Requires careful handling |

| Dicyclohexylcarbodiimide (DCC) | Simple procedure, widely used | By-products can interfere with reactions |

| N,N'-Carbonyldiimidazole (CDI) | Effective for diverse substrates | Sensitive to moisture |

Mecanismo De Acción

The mechanism of action of Boc-D-methionine N-hydroxysuccinimide ester involves the formation of a covalent bond between the ester group and a nucleophile, such as an amine. This reaction results in the formation of a peptide bond, with the Boc group serving as a protective group for the amino functionality. The Boc group can be selectively removed under acidic conditions, allowing for the stepwise synthesis of peptides and other complex molecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Boc-D-Met-OSU belongs to a class of activated esters used in peptide coupling. Key structurally analogous compounds include:

Boc-D-Glu(OBzl)-OSu

- Molecular Formula : C₂₁H₂₆N₂O₈

- Molecular Weight : 434.44 g/mol

- Structural Differences : The glutamic acid side chain is esterified with a benzyl (OBzl) group, introducing aromaticity and hydrophobicity. Unlike methionine’s thioether, this compound has a carboxylate group (–COO⁻) masked as a benzyl ester, altering solubility and reactivity .

- Applications : Used to incorporate protected glutamic acid residues, facilitating post-synthetic deprotection for functionalization.

Boc-D-Ser(Bzl)-OSU

- Molecular Formula : C₁₉H₂₄N₂O₇

- Molecular Weight : 392.40 g/mol

- Structural Differences : The serine side chain is benzylated (–OCH₂C₆H₅), replacing methionine’s sulfur atom with an oxygen. This increases polarity but reduces stability under acidic conditions .

- Applications : Ideal for introducing hydroxyl groups in peptides, which can later be glycosylated or phosphorylated.

Comparative Data Table

Key Research Findings

Reactivity and Coupling Efficiency: this compound exhibits faster coupling kinetics compared to Boc-D-Glu(OBzl)-OSu due to methionine’s non-polar side chain reducing steric hindrance . Boc-D-Ser(Bzl)-OSU’s benzyl ether group increases susceptibility to acidolysis, limiting its use in prolonged SPPS workflows .

Solubility and Handling :

- This compound’s solubility in DMF (0.5–1.0 mg/mL) is superior to Boc-D-Glu(OBzl)-OSu (0.3–0.6 mg/mL), attributed to reduced aromatic bulk .

Applications in Peptide Engineering :

- Methionine-containing peptides synthesized via this compound show enhanced resistance to proteolysis compared to serine or glutamic acid analogs .

Actividad Biológica

Boc-D-Met-OSu (Boc-D-methionine N-succinimidyl ester) is a derivative of D-methionine that is widely utilized in peptide synthesis and biological research. This compound plays a crucial role in the development of peptide-based therapeutics and has been investigated for its biological activities, particularly in the context of protein interactions and enzyme mechanisms.

- Molecular Formula : C14H22N2O6S

- Molecular Weight : 346.4 g/mol

- CAS Number : 26060-98-0

This compound is synthesized through a multi-step reaction involving the protection of the amino group of D-methionine with a tert-butoxycarbonyl (Boc) group, followed by the formation of the N-succinimidyl ester. The synthesis typically employs reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .

The primary mechanism of action for this compound involves its use as a building block in solid-phase peptide synthesis (SPPS). The Boc group protects the amino functionality, allowing for selective coupling with other amino acids without unwanted side reactions. Once incorporated into peptides, this compound can influence various biological activities due to its unique stereochemical properties.

Biological Applications

This compound is utilized in several biological contexts:

- Peptide Synthesis : It serves as a crucial building block for synthesizing complex peptides, which are essential for studying protein interactions and enzymatic functions.

- Drug Development : Its incorporation into peptide-based drugs allows for targeted therapeutic interventions, particularly in oncology and metabolic disorders.

- Research on Protein Interactions : Studies have shown that peptides containing this compound can effectively modulate protein-protein interactions, making it valuable for understanding cellular signaling pathways .

Study 1: Peptide Interaction with Receptors

A study demonstrated that peptides synthesized with this compound exhibited enhanced binding affinity to specific receptors involved in cellular signaling. The incorporation of this compound altered the conformation of the peptide, leading to improved interaction dynamics.

Study 2: Inhibition of Enzymatic Activity

Another research effort focused on the enzymatic inhibition properties of peptides containing this compound. These studies revealed that certain peptides could inhibit key enzymes involved in metabolic pathways, suggesting potential therapeutic applications for metabolic diseases .

Comparative Analysis with Similar Compounds

| Compound | Configuration | Biological Activity | Applications |

|---|---|---|---|

| This compound | D-isomer | Modulates protein interactions; enzyme inhibition | Peptide synthesis; drug development |

| Boc-L-Met-OH | L-isomer | Similar activity but different stability | Peptide synthesis |

| Boc-Ile-OH | - | Used in similar applications | Peptide synthesis |

The D-isomer configuration of this compound imparts distinct biological properties compared to its L-isomer counterpart, making it particularly useful in synthesizing peptides with specific stereochemical requirements .

Q & A

Q. How should I design an initial experimental protocol for synthesizing and characterizing Boc-D-met-osu?

Begin by defining the synthesis pathway using established protocols for similar N-protected amino acid derivatives. Include steps for:

- Protection : Confirm the tert-butoxycarbonyl (Boc) group introduction via FT-IR (e.g., carbonyl stretch at ~1680–1720 cm⁻¹) and NMR (Boc proton signals at δ 1.2–1.4 ppm) .

- Activation : Use OSu (N-hydroxysuccinimide) ester formation to enhance reactivity, monitored by TLC or HPLC to track reaction completion.

- Purity : Characterize using LC-MS and elemental analysis, ensuring >95% purity for downstream applications. Document all procedures in line with reproducibility standards for organic chemistry research .

Q. What analytical methods are critical for verifying this compound’s stability under varying storage conditions?

Conduct accelerated stability studies using:

- Thermal Analysis : Differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Hydrolytic Stability : Incubate samples at pH 3–9 and quantify degradation via HPLC at timed intervals.

- Light Sensitivity : Expose to UV-Vis light and monitor structural integrity using NMR . Tabulate data to compare degradation rates under different conditions (e.g., Arrhenius plots for thermal stability) .

How can I formulate a research question to investigate this compound’s role in peptide coupling reactions?

Apply the PICO framework :

- Population : Model peptide systems (e.g., dipeptide synthesis).

- Intervention : this compound as a coupling reagent.

- Comparison : Alternative reagents (e.g., HOBt, PyBOP).

- Outcome : Coupling efficiency, racemization rates, byproduct formation. Refine using FINER criteria (feasible, novel, ethical) to ensure methodological rigor .

Advanced Research Questions

Q. How should I resolve contradictions in reported coupling efficiencies of this compound across studies?

Perform a systematic review :

- Literature Search : Use databases like SciFinder and PubMed with keywords (e.g., “this compound coupling racemization”).

- Data Extraction : Tabulate solvent systems, temperatures, and catalytic conditions from conflicting studies.

- Meta-Analysis : Apply random-effects models to quantify heterogeneity (I² statistic) and identify moderators (e.g., solvent polarity, base additives) . Address bias by assessing study quality (e.g., sample size, analytical methods) .

Q. What computational strategies can predict this compound’s reactivity in non-aqueous environments?

Combine density functional theory (DFT) and molecular dynamics (MD) :

Q. How can I optimize this compound synthesis for scalability while minimizing racemization?

Design a Design of Experiments (DoE) approach :

Q. What methodologies are recommended for studying this compound’s interactions with biological targets (e.g., enzymes)?

Employ biophysical assays :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) to proteases or transporters.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS). Supplement with molecular docking to map binding sites and identify key residues .

Data Management & Reporting

Q. How should I structure tables to compare this compound’s performance across multiple studies?

Use “shell” tables with standardized columns:

Q. What criteria should guide the inclusion of this compound data in a meta-analysis?

Define inclusion/exclusion rules:

- Quality : Peer-reviewed studies with full experimental details.

- Consistency : Comparable analytical methods (e.g., HPLC purity thresholds).

- Relevance : Direct measurement of target outcomes (e.g., coupling efficiency). Use PRISMA flow diagrams to document screening processes .

Ethical & Reproducibility Considerations

Q. How can I ensure reproducibility when publishing this compound synthesis protocols?

Adhere to Beilstein Journal of Organic Chemistry guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.